Cas no 1006204-93-8 (N-(4-butylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide)

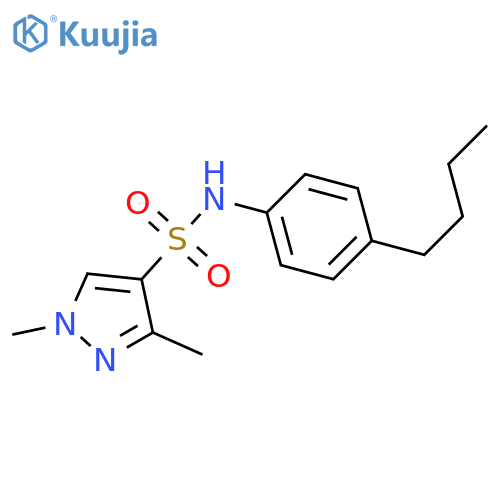

1006204-93-8 structure

商品名:N-(4-butylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide

CAS番号:1006204-93-8

MF:C15H21N3O2S

メガワット:307.411142110825

CID:6491335

N-(4-butylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide 化学的及び物理的性質

名前と識別子

-

- N-(4-butylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide

- N-(4-butylphenyl)-1,3-dimethylpyrazole-4-sulfonamide

-

- インチ: 1S/C15H21N3O2S/c1-4-5-6-13-7-9-14(10-8-13)17-21(19,20)15-11-18(3)16-12(15)2/h7-11,17H,4-6H2,1-3H3

- InChIKey: IIWXKXJOMKXQNO-UHFFFAOYSA-N

- ほほえんだ: N1(C)C=C(S(NC2=CC=C(CCCC)C=C2)(=O)=O)C(C)=N1

N-(4-butylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5303-0146-25mg |

N-(4-butylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide |

1006204-93-8 | 25mg |

$109.0 | 2023-09-10 | ||

| Life Chemicals | F5303-0146-3mg |

N-(4-butylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide |

1006204-93-8 | 3mg |

$63.0 | 2023-09-10 | ||

| Life Chemicals | F5303-0146-20mg |

N-(4-butylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide |

1006204-93-8 | 20mg |

$99.0 | 2023-09-10 | ||

| Life Chemicals | F5303-0146-10μmol |

N-(4-butylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide |

1006204-93-8 | 10μmol |

$69.0 | 2023-09-10 | ||

| Life Chemicals | F5303-0146-2mg |

N-(4-butylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide |

1006204-93-8 | 2mg |

$59.0 | 2023-09-10 | ||

| Life Chemicals | F5303-0146-2μmol |

N-(4-butylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide |

1006204-93-8 | 2μmol |

$57.0 | 2023-09-10 | ||

| Life Chemicals | F5303-0146-1mg |

N-(4-butylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide |

1006204-93-8 | 1mg |

$54.0 | 2023-09-10 | ||

| Life Chemicals | F5303-0146-4mg |

N-(4-butylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide |

1006204-93-8 | 4mg |

$66.0 | 2023-09-10 | ||

| Life Chemicals | F5303-0146-15mg |

N-(4-butylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide |

1006204-93-8 | 15mg |

$89.0 | 2023-09-10 | ||

| Life Chemicals | F5303-0146-30mg |

N-(4-butylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide |

1006204-93-8 | 30mg |

$119.0 | 2023-09-10 |

N-(4-butylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide 関連文献

-

Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050

-

Jinlu Tang,Hui Shi,Xiaoxiao He,Yanli Lei,Qiuping Guo,Kemin Wang,Lv'an Yan,Dinggeng He Chem. Commun., 2016,52, 1482-1485

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

1006204-93-8 (N-(4-butylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide) 関連製品

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

- 157047-98-8(Benzomalvin C)

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬